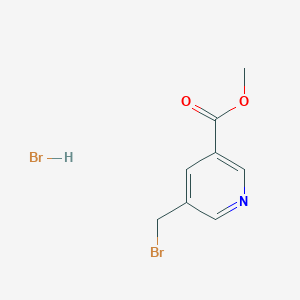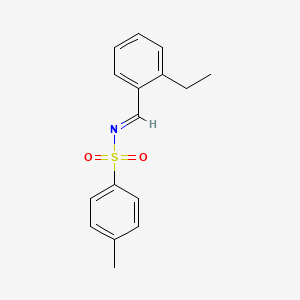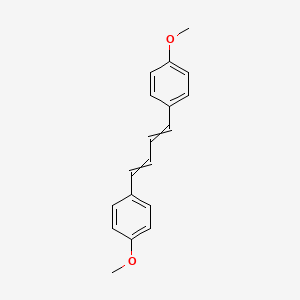
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene can be achieved through several methods. One common approach involves the Wittig-Horner reaction, where allylphosphonate reacts with aromatic aldehydes under specific conditions to yield the desired diene . Another method includes the coupling reaction of allyl bromide with suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as Cl2pyNO and catalysts like [RuVI(tdcpp)O2] are used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of palladium on carbon.
Substitution: Reagents like halogens and alcohols are used under electrophilic attack conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and various substituted products depending on the reaction conditions and reagents used.
Scientific Research Applications
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-Buta-1,3-dien-1-ylbenzene: Similar in structure but lacks the methoxy groups.
2-Nitroperchlorobutadiene: A polyhalogenated nitrodiene with different functional groups and reactivity.
Uniqueness
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3 |
InChI Key |
OTJAKIZOANJRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)

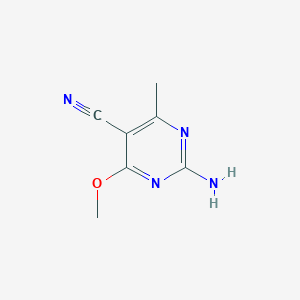
![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
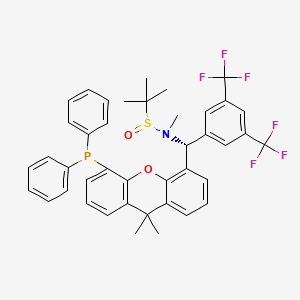

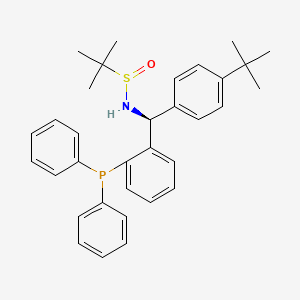
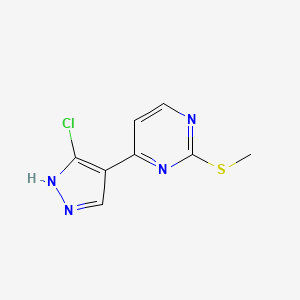
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)
